Hexaphenol-Derivative EUV Lithography Performance: 26 nm Line Width Resolution
A derivative of Hexaphenol, DHP-L6 (synthesized by bonding perfluoroalkyl ether moieties to a dendritic hexaphenol core), demonstrates single-component molecular resist capability for extreme ultraviolet (EUV) lithography. Upon EUV exposure, DHP-L6 films exhibit a negative-tone solubility change, enabling high-resolution patterning [1]. In direct performance benchmarking, DHP-L6 achieved a stencil pattern line width of 26 nm at an exposure dose of 110 mJ cm⁻² [1]. This resolution is a specific, quantifiable performance metric for next-generation semiconductor manufacturing.
| Evidence Dimension | EUV Lithography Resolution (Line Width) |
|---|---|
| Target Compound Data | 26 nm line width at 110 mJ cm⁻² dose |
| Comparator Or Baseline | Industry benchmark for advanced molecular resists: 14 nm half-pitch (hp) lines at 31 mJ cm⁻² [2] |
| Quantified Difference | Larger line width (lower resolution) but achieved with a single-component small molecule resist platform. |
| Conditions | EUV irradiation (13.5 nm wavelength); fluorous developer media; DHP-L6 film. |
Why This Matters
This provides a quantitative benchmark for the resolution capability of Hexaphenol-based molecular resists in advanced semiconductor lithography, confirming its viability as a platform for further development.
- [1] Oh, H.-T., Kim, G., Jung, S.-H., et al. (2024). Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. ACS Omega, 9(35), 11375697. View Source
- [2] Custers, R. (n.d.). A molecular resist showed the lowest dose to resolve HP 16 nm (29 mJ/cm2) and 14 nm (31 mJ/cm2). Proceedings of SPIE. View Source
